N'-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide
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Overview
Description
N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are known for their versatile biological activities and are widely used in various fields of research and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide typically involves the condensation reaction between 2-methoxy-5-nitrobenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrogen gas (H₂) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
Oxidation: Formation of nitro oxides.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzohydrazides.
Scientific Research Applications
N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a precursor for synthesizing other complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its anti-inflammatory and anticancer activities.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments.
Mechanism of Action
The mechanism of action of N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt microbial cell walls and inhibit essential enzymes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-N’-[(3-Hydroxy-4-Methoxyphenyl)Methylidene]Benzohydrazide: Known for its corrosion inhibition properties.
N’-[(2,6-Dichlorophenyl)methylidene]-2-{[3-(Trifluoromethyl)phenyl]amino}benzohydrazide: Used in coordination chemistry and material science.
Uniqueness
N’-[(E)-(2-Methoxy-5-nitrophenyl)methylidene]benzohydrazide stands out due to its specific functional groups, which confer unique chemical reactivity and biological activity. Its methoxy and nitro groups play a crucial role in its diverse applications, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C15H13N3O4 |
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Molecular Weight |
299.28 g/mol |
IUPAC Name |
N-[(E)-(2-methoxy-5-nitrophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C15H13N3O4/c1-22-14-8-7-13(18(20)21)9-12(14)10-16-17-15(19)11-5-3-2-4-6-11/h2-10H,1H3,(H,17,19)/b16-10+ |
InChI Key |
ROXKFUBTJLITBR-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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